N-(5-Oxotetrahydrofuran-2-yl)butyramide
Description
Significance of N-Acyl Homoserine Lactones (AHLs) as Signaling Molecules in Microbial Systems
N-acyl homoserine lactones (AHLs) are a class of signaling molecules predominantly produced by Gram-negative bacteria that are central to quorum sensing, a mechanism of cell-to-cell communication. wikipedia.orgfrontiersin.org This chemical signaling allows bacteria to coordinate their gene expression in a population density-dependent manner. mdpi.comnih.gov The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (from 4 to 18 carbons) and substitution at the third carbon. mdpi.com This structural diversity allows for a high degree of specificity in signaling within and between bacterial species.
The significance of AHLs lies in their ability to regulate a wide array of physiological processes in bacteria. These include biofilm formation, virulence factor production, bioluminescence, motility, and the production of secondary metabolites. wikipedia.orgnih.govyoutube.com For instance, in the opportunistic human pathogen Pseudomonas aeruginosa, AHLs are crucial for controlling the expression of genes involved in its pathogenicity. youtube.comfrontiersin.org Beyond intraspecies communication, AHLs can also mediate interspecies and even inter-kingdom interactions, influencing the behavior of other bacteria, fungi, and host organisms like plants and animals. wikipedia.orgfrontiersin.org In plants, AHLs produced by soil bacteria can promote growth and induce systemic resistance against pathogens. nih.govmdpi.com The study of AHLs is therefore fundamental to understanding microbial ecology, symbiosis, and disease.
Overview of Quorum Sensing Mechanisms and the Central Role of N-(5-Oxotetrahydrofuran-2-yl)butyramide
Quorum sensing is a sophisticated communication system that enables bacteria to function as multicellular communities. nih.gov The canonical AHL-based quorum sensing system in Gram-negative bacteria involves two key protein components: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the AHL and modulates gene expression. mdpi.comfrontiersin.org At low cell densities, the concentration of AHLs in the environment is low. As the bacterial population grows, the concentration of secreted AHLs increases. nih.gov Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. frontiersin.org This AHL-receptor complex then typically acts as a transcriptional activator or repressor, leading to a coordinated change in gene expression across the population. mdpi.com
This compound (C4-HSL) is a well-characterized AHL that plays a central role in the quorum sensing circuitry of several bacterial species, most notably Pseudomonas aeruginosa. youtube.comfrontiersin.org In this bacterium, there are two primary AHL-dependent quorum sensing systems, the las and rhl systems. frontiersin.org The rhl system utilizes the RhlI synthase to produce C4-HSL, which then binds to the RhlR receptor. youtube.comnih.gov The C4-HSL/RhlR complex regulates the expression of numerous genes, including those involved in the production of rhamnolipids, which are important for biofilm formation and motility. mdpi.comcaymanchem.com The intricate interplay between the las and rhl systems allows P. aeruginosa to fine-tune its gene expression in response to both its own population density and environmental cues. A study on acidogenic fermentation under saline conditions found a strong positive correlation between C4-HSL-mediated quorum sensing and the production of volatile fatty acids, particularly butyrate (B1204436). nih.gov
Historical Context and Discovery of this compound in Bacterial Communication Research
The concept of quorum sensing and the discovery of AHLs originated from studies of bioluminescence in the marine bacterium Vibrio fischeri in the late 1960s and early 1970s. mdpi.com Researchers observed that these bacteria only produced light when they reached a high population density, suggesting a form of cell-to-cell communication. The signaling molecule responsible for this phenomenon, N-(3-oxohexanoyl)-L-homoserine lactone, was the first AHL to be identified. wikipedia.org
The discovery of this compound (C4-HSL) came later, with the expansion of quorum sensing research to other bacterial species. In 1995, researchers studying the opportunistic pathogen Pseudomonas aeruginosa identified a second AHL signal, distinct from the previously characterized N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) of the las system. caymanchem.com This second autoinducer was identified as N-butyryl-L-homoserine lactone (C4-HSL) and was shown to be produced by the RhlI synthase. caymanchem.combioaustralis.com This discovery was significant as it revealed the existence of multiple, often interconnected, quorum sensing systems within a single bacterial species, highlighting the complexity of bacterial communication networks.
Current Research Landscape and Key Unanswered Questions Pertaining to this compound
The current research landscape for this compound is vibrant and multifaceted. A significant area of focus is on understanding the precise molecular mechanisms by which C4-HSL and its receptor, RhlR, regulate gene expression. This includes elucidating the structure of the C4-HSL/RhlR complex and identifying the full spectrum of genes under its control. Furthermore, there is growing interest in the role of C4-HSL in interspecies and inter-kingdom signaling. For example, studies have shown that C4-HSL can influence the behavior of plant cells by inducing intracellular calcium elevation in Arabidopsis root cells. nih.gov
Another major research direction is the development of strategies to interfere with C4-HSL-mediated quorum sensing, a concept known as quorum quenching. mdpi.com This is a promising approach for the development of novel anti-virulence therapies that would disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. Researchers are actively exploring the use of small molecules that can inhibit C4-HSL synthesis, degrade the C4-HSL signal, or block its binding to the RhlR receptor. frontiersin.org
Despite significant progress, several key questions remain unanswered. A deeper understanding of the environmental signals that modulate C4-HSL production is needed. While population density is the primary driver, other factors likely influence the activity of the rhl system. The full extent of the physiological roles of C4-HSL, beyond its established functions in virulence and biofilm formation, is still being uncovered. Finally, the long-term consequences of therapeutically targeting C4-HSL signaling on the host microbiome are not yet fully understood and represent an important area for future investigation.
Data Tables
Table 1: Examples of Bacteria Producing this compound and its Regulated Processes
| Bacterial Species | Regulated Processes |
| Pseudomonas aeruginosa | Rhamnolipid synthesis, biofilm formation, virulence factor production |
| Burkholderia cenocepacia | Biofilm formation, protease production |
| Aeromonas hydrophila | Exoprotease production, biofilm formation |
| Serratia liquefaciens | Swarming motility, protease production |
Table 2: Key Proteins in the this compound Quorum Sensing Circuit
| Protein | Function |
| RhlI | Synthase responsible for the production of this compound |
| RhlR | Transcriptional regulator that binds to this compound to control gene expression |
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(5-oxooxolan-2-yl)butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6(10)9-7-4-5-8(11)12-7/h7H,2-5H2,1H3,(H,9,10) |
InChI Key |
ISXYLLGPQLLDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Oxotetrahydrofuran 2 Yl Butyramide and Its Analogues
Novel and Green Chemistry Approaches in N-(5-Oxotetrahydrofuran-2-yl)butyramide Synthesis
Recent research has focused on developing more efficient, environmentally friendly, and innovative methods for synthesizing AHLs.
While most syntheses rely on chiral pool starting materials, efforts are being made to develop catalytic asymmetric methods. For the synthesis of structurally related γ-butyrolactones, catalytic processes have been developed. For example, the asymmetric synthesis of 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids has been achieved using a catalytic complex of Ti(OiPr)₄, a tartaric ester, and tBuOOH. researchgate.net This approach transforms 3-substituted 1,2-cyclopentanediones into the desired lactone core with high enantiomeric excess. researchgate.net Although not yet applied directly to this compound, such catalyst developments represent a promising future direction for the asymmetric synthesis of the lactone core from achiral precursors.
Green chemistry principles are increasingly being applied to AHL synthesis. A significant advancement in this area is the use of enzymatic synthesis, which offers a milder and more selective alternative to traditional chemical methods. researchgate.net The enzyme lipase (B570770) B from Candida antarctica (CALB), often in an immobilized form, has been successfully used to catalyze the amidation reaction between fatty acids and the homoserine lactone core. researchgate.net This biocatalytic approach operates under non-aqueous and anhydrous conditions and is effective for producing various AHLs, representing a more sustainable synthetic route. researchgate.net
Synthesis of this compound Derivatives and Analogues for Research Purposes
The synthesis of derivatives and analogues of this compound is a vibrant area of research, aimed at creating molecular tools to probe and modulate quorum sensing systems. frontiersin.orgnih.gov These analogues are designed with systematic modifications to the core structure to understand structure-activity relationships and to develop potential quorum sensing inhibitors or activators. nih.govfrontiersin.org
Modifications are typically made in three key areas:
The Acyl Side Chain: The length, degree of saturation, and functionalization of the acyl chain are commonly varied. nih.govfrontiersin.org For example, analogues with longer or shorter alkyl chains, or those containing oxo or hydroxyl groups at the C3 position, have been synthesized to probe the ligand-binding specificity of bacterial receptors like SdiA. nih.gov
The Lactone Headgroup: The homoserine lactone ring can be replaced with other heterocyclic structures to create mimics. nih.gov Thiolactone analogues, where the ring oxygen is replaced by sulfur, have been synthesized and shown to be effective quorum sensing modulators, often with increased stability compared to their lactone counterparts. nih.gov
The Amide Linker: The central amide bond can be replaced with bioisosteres to alter the molecule's chemical properties while retaining its biological function. nih.gov
The synthesis of these analogues often follows the same fundamental pathways as the parent compound, utilizing different carboxylic acids or modified lactone precursors. frontiersin.org For example, a series of novel AHL analogues were synthesized by coupling various substituted aromatic acyl groups to the homoserine lactone ring to create potential quorum sensing inhibitors for Pseudomonas aeruginosa. frontiersin.orgnih.gov
| Analogue Type | Structural Modification | Research Purpose | Reference |
| Acyl Chain Variants | Varied chain length (C4-C18), C3-oxo or C3-hydroxy groups | Study receptor specificity (e.g., SdiA) | nih.gov |
| Aromatic Acyl Analogues | Acyl group replaced with substituted benzene (B151609) rings | Develop quorum sensing inhibitors | frontiersin.orgnih.gov |
| Thiolactone Analogues | Lactone ring oxygen replaced by sulfur | Increase chemical stability, modulate QS activity | nih.gov |
Modifications of the Butyryl Side Chain
The butyryl side chain of this compound is a key target for structural modification to explore structure-activity relationships. Synthetic methodologies have been developed to introduce a wide variety of functionalities and structural variations to this part of the molecule. These modifications can include altering the length of the alkyl chain, introducing unsaturation (alkenes or alkynes), incorporating cyclic moieties (carbocycles or heterocycles), and adding various substituents to aromatic rings within the side chain. frontiersin.orgnih.gov
One approach to modifying the acyl side chain involves the synthesis of novel carboxylic acids or their corresponding acid chlorides, which are then coupled with the homoserine lactone core. For example, analogues with phenyl-substituted acyl chains have been synthesized to investigate the impact of aromaticity and substitution patterns on the molecule's properties. frontiersin.org The synthesis of these analogues typically follows the general acylation method, where the appropriately substituted acid chloride is reacted with L-homoserine lactone hydrobromide. frontiersin.org
Table 1: Examples of this compound Analogues with Modified Butyryl Side Chains
| Compound Name | Modification of the Butyryl Side Chain | Synthetic Approach | Reference |
| N-(2-(4-bromophenyl)acetyl)-L-homoserine lactone | Replacement of the butyryl group with a 4-bromophenylacetyl group. | Coupling of 4-bromophenylacetic acid with L-homoserine lactone. | frontiersin.org |
| N-(isovaleryl)-L-homoserine lactone | Replacement of the n-butyryl group with an isovaleryl group (branched alkyl chain). | Acylation of L-homoserine lactone with isovaleryl chloride. | nih.gov |
| N-(cyclobutylcarbonyl)-L-homoserine lactone | Replacement of the butyryl group with a cyclobutylcarbonyl group. | Acylation of L-homoserine lactone with cyclobutylcarbonyl chloride. | nih.gov |
| N-(pent-4-enoyl)-L-homoserine lactone | Introduction of a terminal double bond in the acyl chain. | Acylation of L-homoserine lactone with pent-4-enoyl chloride. | nih.gov |
Structural Alterations of the Tetrahydrofuran-2-yl Lactone Moiety
The tetrahydrofuran-2-yl lactone, or homoserine lactone (HSL), moiety is another critical component for structural modification. The primary goal of these alterations is often to improve the stability of the molecule, as the lactone ring is susceptible to hydrolysis, or to explore the steric and electronic requirements of its biological targets.
A common modification involves the replacement of the oxygen atom in the lactone ring with other heteroatoms. For instance, the synthesis of N-acyl-homocysteine thiolactones, where the ring oxygen is replaced by a sulfur atom, has been reported. mdpi.com This is typically achieved by coupling the desired acyl chain with homocysteine thiolactone instead of homoserine lactone. mdpi.com Other heterocyclic replacements for the lactone ring have also been explored, including the synthesis of analogues containing thiazole (B1198619), thiazoline (B8809763), and benzimidazole (B57391) moieties. mdpi.com These syntheses involve multi-step procedures starting from different heterocyclic precursors that are ultimately coupled to the acyl side chain.
Table 2: Examples of Analogues with Structural Alterations of the Tetrahydrofuran-2-yl Lactone Moiety
| Compound Class | Alteration of the Lactone Moiety | General Synthetic Strategy | Reference |
| N-Acyl-homocysteine thiolactones | Replacement of the lactone ring oxygen with a sulfur atom. | Coupling of an acylated Meldrum's acid derivative with homocysteine thiolactone. | mdpi.com |
| N-Acyl-thiazole analogues | Replacement of the lactone ring with a thiazole ring. | Multi-step synthesis involving the formation of the thiazole ring followed by acylation. | mdpi.com |
| N-Acyl-thiazoline analogues | Replacement of the lactone ring with a thiazoline ring. | Multi-step synthesis involving the formation of the thiazoline ring followed by acylation. | mdpi.com |
| N-Acyl-benzimidazole analogues | Replacement of the lactone ring with a benzimidazole ring. | Multi-step synthesis involving the formation of the benzimidazole ring followed by acylation. | mdpi.com |
Preparation of N-Sulfonyl Homoserine Lactone Analogues
A significant modification of the core structure involves the replacement of the amide linkage with a sulfonamide group, resulting in N-sulfonyl homoserine lactone analogues. This bioisosteric replacement alters the electronic properties and hydrogen bonding capabilities of the linker between the side chain and the lactone ring.
The synthesis of these analogues is generally achieved by reacting the homoserine lactone with a sulfonyl chloride in the presence of a base. researchgate.net For example, a series of N-sulfonyl homoserine lactone derivatives has been prepared by reacting (S)-3-amino-dihydrofuran-2(3H)-one hydrobromide with various substituted benzenesulfonyl chlorides in the presence of triethylamine. nih.gov This approach allows for the introduction of a diverse range of substituents on the aryl ring of the sulfonyl group, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov
Purification and Characterization Techniques in this compound Synthesis
The purification and characterization of this compound and its analogues are critical steps to ensure the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is routinely employed.
Purification Techniques:
Column Chromatography: Silica gel column chromatography is a standard method for the purification of these compounds from reaction mixtures. cam.ac.uk The choice of eluent system is crucial for achieving good separation.
Thin-Layer Chromatography (TLC): TLC is widely used for monitoring the progress of reactions and for the initial identification of products. nih.govnih.gov It can also be used as a preparative technique for small-scale purification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for both the purification and purity assessment of N-acyl homoserine lactones. nih.govresearchgate.net Chiral HPLC can be used to determine the enantiomeric excess of the synthesized compounds. cam.ac.uk
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the synthesized molecules. pnas.org The chemical shifts and coupling constants provide detailed information about the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govpnas.org Techniques such as electrospray ionization (ESI) are commonly used.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the amide and lactone carbonyl groups.
Table 3: Representative Characterization Data for this compound
| Technique | Observed Data | Reference |
| 1H NMR (CDCl3) | δ 6.25 (br s, 1H, NH), 4.55 (m, 1H, CH-N), 4.38 (t, 1H, CH2-O), 4.25 (m, 1H, CH2-O), 2.80 (m, 1H, CH2-C=O), 2.25 (m, 1H, CH2-C=O), 2.18 (t, 2H, N-C=O-CH2), 1.68 (sextet, 2H, CH2), 0.95 (t, 3H, CH3) | pnas.org |
| Mass Spectrometry (FAB-MS) | m/z 172 (M+1) | pnas.org |
Biosynthesis and Metabolic Pathways of N 5 Oxotetrahydrofuran 2 Yl Butyramide in Prokaryotic Organisms
Enzymatic Pathways Leading to N-(5-Oxotetrahydrofuran-2-yl)butyramide Formation
The formation of this compound is catalyzed by a specific class of enzymes that assemble the molecule from precursors derived from central metabolism.
The synthesis of N-acyl L-homoserine lactones (AHLs), including C4-HSL, is carried out by enzymes belonging to the LuxI family of synthases. nih.govacs.org In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the primary synthase responsible for the production of this compound is RhlI. nih.govnih.gov RhlI is a homolog of the LuxI protein, first discovered in Vibrio fischeri. acs.orgyoutube.com
RhlI, and other LuxI homologs, catalyze the ligation of a specific acyl group, in this case, a butyryl group, with S-adenosylmethionine (SAM), which serves as the donor of the homoserine lactone moiety. acs.orgnih.gov Another synthase identified in P. aeruginosa, known as VsmI (a homolog of RhlI), also directs the synthesis of N-butanoyl-L-homoserine lactone (BHL) and N-hexanoyl-L-homoserine lactone (HHL). pnas.orgtulane.edu The specificity of the synthase determines the length and modification of the acyl side chain of the resulting AHL molecule. nih.gov
Table 1: Key AHL Synthases for this compound Production
| Synthase | Homolog Family | Primary Organism | Product(s) |
| RhlI | LuxI | Pseudomonas aeruginosa | N-butanoyl-L-homoserine lactone (C4-HSL) |
| VsmI | LuxI / RhlI | Pseudomonas aeruginosa | N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (HHL) |
The biosynthesis of this compound relies on two key precursor molecules drawn from the bacterium's primary metabolic pathways. nih.gov
S-adenosylmethionine (SAM): This molecule, a common cofactor involved in methyl group transfers, serves as the donor for the homoserine lactone ring. nih.govnih.gov The LuxI-type synthase catalyzes the formation of the lactone ring from SAM. acs.org
Acyl-Group Donor: The butyryl side chain is supplied by an intermediate of fatty acid biosynthesis. nih.gov The most likely in vivo substrate is butyryl-acyl carrier protein (butyryl-ACP). nih.gov Studies with purified RhlI have shown that it can catalyze the synthesis of C4-HSL from butyryl-ACP and SAM at a significantly higher rate than from other potential precursors. nih.gov While some in vitro studies have demonstrated that RhlI can use n-butanoyl-coenzyme A (n-butanoyl-CoA) as the acyl donor, this reaction is considered less efficient and may not be the primary pathway in vivo. nih.govnih.gov
The enzyme RhlI exhibits specificity for the acyl donor. It does not efficiently utilize acyl-CoA derivatives with different chain lengths or modifications, such as acetyl-CoA, octanoyl-CoA, or decanoyl-CoA, for the synthesis of their corresponding AHLs. nih.gov
Table 2: Precursor Molecules for this compound Biosynthesis
| Precursor Molecule | Role in Biosynthesis | Metabolic Origin |
| S-adenosylmethionine (SAM) | Donates the homoserine lactone moiety | Amino acid metabolism |
| Butyryl-acyl carrier protein (Butyryl-ACP) | Donates the N-acyl (butyryl) side chain | Fatty acid biosynthesis |
| n-Butanoyl-coenzyme A (n-Butanoyl-CoA) | Alternative acyl donor (less efficient, primarily in vitro) | Fatty acid metabolism |
Regulation of this compound Production in Bacterial Species
The production of C4-HSL is not constitutive; it is meticulously regulated at both the genetic and physiological levels to ensure that the signal molecule is produced at the appropriate time and concentration.
The expression of the gene encoding the AHL synthase (e.g., rhlI) is often controlled by a cognate transcriptional regulator from the LuxR family. acs.org In P. aeruginosa, the rhlI gene is regulated by the transcriptional activator RhlR. nih.gov The RhlR protein, in turn, is activated by binding to its cognate signal molecule, C4-HSL. nih.gov This creates a positive feedback loop, where the presence of C4-HSL amplifies its own production by increasing the transcription of the rhlI synthase gene. nih.govresearchgate.net
Furthermore, the rhl system is often part of a larger, hierarchical regulatory network. In P. aeruginosa, the rhl quorum sensing system is largely controlled by another QS system, the las system. nih.govnih.gov The LasR transcriptional regulator, when activated by its own signal molecule (3-oxo-C12-HSL), can induce the expression of rhlR and rhlI, thus activating C4-HSL production. researchgate.net This hierarchical structure allows for a more complex and coordinated regulation of gene expression. Other regulatory elements, such as the global regulator GacA, have also been shown to induce C4-HSL production. nih.gov
Bacterial cells integrate various environmental and cellular signals to modulate the output of their quorum sensing circuits. The intricate interregulation of QS systems in bacteria like P. aeruginosa is highly sensitive to environmental factors. nih.gov
Several specific environmental cues have been shown to influence the production of C4-HSL:
Nutrient Availability: The availability of key nutrients such as iron and phosphate (B84403) can play a role in the control of the las and rhl quorum sensing systems, thereby affecting C4-HSL levels. mdpi.com
Salinity: Studies have demonstrated a close relationship between salinity and C4-HSL secretion. In certain fermentation processes, C4-HSL concentrations were observed to peak at specific salt concentrations, suggesting that osmotic stress can modulate its production. nih.gov
These factors often exert their influence by affecting the expression or activity of the global regulators that control the quorum sensing machinery, allowing bacteria to tailor their collective behaviors to specific environmental niches.
Mechanistic Insights into N 5 Oxotetrahydrofuran 2 Yl Butyramide Mediated Quorum Sensing
Receptor Binding and Intracellular Signal Transduction by N-(5-Oxotetrahydrofuran-2-yl)butyramide
The initiation of the C4-HSL signaling cascade depends on its specific recognition by intracellular receptor proteins, which subsequently act as transcriptional regulators.
In P. aeruginosa, the quorum sensing network is comprised of multiple interconnected regulatory circuits, with two well-characterized systems being the las and rhl systems. mdpi.com The las system, directed by the LasR receptor and its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), operates at the top of the hierarchy, upregulating the expression of the rhl system. nih.govtandfonline.com
The rhl system is controlled by the transcriptional regulator RhlR, a member of the LuxR-type protein family. nih.govplos.org this compound (C4-HSL) is the cognate autoinducer synthesized by RhlI and specifically binds to the RhlR receptor. nih.govplos.org This binding is a critical activation step. Apo-LuxR-type proteins, in the absence of their autoinducer, are often unstable and insoluble. nih.govtandfonline.com The binding of C4-HSL is believed to stabilize the RhlR protein, inducing a conformational change that facilitates dimerization, DNA binding, and subsequent regulation of target genes. nih.gov While traditionally it was thought that LuxR-type receptors required their ligand for stable folding, recent evidence suggests that in P. aeruginosa, RhlR can be stable without C4-HSL, partly due to its interaction with another regulatory protein, PqsE. nih.govplos.org However, C4-HSL is essential for maximal transcriptional activation of RhlR-dependent genes. nih.govplos.org
The binding of N-acyl homoserine lactone (AHL) molecules to their cognate LuxR-type receptors occurs within a specific ligand-binding domain. Although a high-resolution crystal structure of the RhlR-C4-HSL complex is not as extensively characterized as some other LuxR-type receptors, the general architecture is well-understood from homologous systems. These receptors typically consist of an N-terminal ligand-binding domain and a C-terminal DNA-binding domain.
Molecular dynamics simulations and computational modeling have become invaluable tools for understanding the nuanced interactions within the ligand-binding pocket. science.govresearchgate.net These studies reveal that the AHL molecule is accommodated within a hydrophobic pocket, with specific hydrogen bonds forming between the lactone ring and acyl chain of the ligand and key amino acid residues of the receptor. For instance, computational modeling of RhlR antagonists suggests that specific interactions within the ligand-binding site are crucial for inhibitory potency. chemrxiv.org These models help to elucidate how the binding of the native ligand, C4-HSL, induces the precise conformational changes necessary for receptor dimerization and activation, a process that antagonists fail to trigger correctly.
Gene Expression Regulation by this compound in Bacterial Populations
The formation of the C4-HSL-RhlR complex directly translates into the modulation of a vast network of genes, profoundly altering the bacterium's phenotype.
The set of genes regulated by a specific transcription factor is known as its regulon. The RhlR:C4-HSL complex regulates the transcription of hundreds of genes in P. aeruginosa. nih.gov These genes are involved in a variety of processes crucial for pathogenicity and survival. Chromatin immunoprecipitation sequencing (ChIP-seq) has identified at least 40 direct binding sites for RhlR across the P. aeruginosa genome, most of which are associated with genes previously known to be under RhlR control. nih.govplos.org
Key virulence factors and processes regulated by the RhlR:C4-HSL system include the production of pyocyanin, a toxic blue pigment, as well as cyanide and chitinase. tandfonline.com The system also controls the synthesis of rhamnolipids, which are crucial for swarming motility and biofilm maintenance. caymanchem.com
Table 1: Examples of Genes and Operons Regulated by this compound (C4-HSL) via RhlR
| Gene/Operon | Function | Reference |
|---|---|---|
| rhlA | Rhamnolipid biosynthesis | caymanchem.comnih.gov |
| lasB | Elastase production (virulence factor) | caymanchem.com |
| hcnABC | Hydrogen cyanide synthesis (virulence factor) | nih.gov |
| phz operons | Pyocyanin biosynthesis (virulence factor) | nih.gov |
The primary mechanism of gene regulation by the RhlR:C4-HSL complex is at the level of transcription initiation. The activated complex binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby recruiting RNA polymerase and initiating transcription. nih.gov
The regulatory network, however, is more complex than a simple on/off switch. Recent research has revealed a nuanced interplay between C4-HSL and the protein PqsE. nih.govplos.org PqsE can physically interact with RhlR, altering its affinity for promoter DNA in a site-specific manner. nih.govplos.org This creates a spectrum of regulatory dependencies. For example, the regulation of the rhlA gene is highly dependent on C4-HSL, with PqsE playing a minor role. nih.gov Conversely, the regulation of the hcnA gene is more dependent on PqsE, with C4-HSL having a smaller influence on its transcription. nih.gov Despite these variations in binding dependency, C4-HSL is required for maximal transcriptional activation from all RhlR-regulated sites. nih.govplos.org This indicates that C4-HSL binding induces critical conformational changes in RhlR that are essential for full activity, regardless of its impact on initial DNA binding. plos.org
Molecular Mechanisms of Quorum Sensing Modulation and Inhibition by this compound Analogues
The critical role of quorum sensing in bacterial pathogenicity has made it an attractive target for the development of new anti-infective strategies that aim to disrupt bacterial communication rather than directly kill the cells. nih.govnih.govnih.gov This approach, known as quorum quenching, may exert less selective pressure for the development of resistance. nih.gov A major strategy involves the use of molecules that are structurally analogous to native AHLs like C4-HSL. nih.gov
These analogues can act as either agonists (mimics) or, more commonly, antagonists (inhibitors). Antagonists typically function through competitive inhibition, where they bind to the ligand-binding site of the LuxR-type receptor (e.g., RhlR) but fail to induce the necessary conformational change for activation. nih.govchemrxiv.orgfrontiersin.org This blocks the native autoinducer from binding and prevents the downstream activation of QS-regulated genes. nih.gov
Structure-activity relationship (SAR) studies have been crucial in designing potent and specific inhibitors. nih.govresearchgate.net By systematically modifying the structure of C4-HSL—altering the acyl chain length, substituting the lactone head group, or replacing the amide linkage—researchers have developed potent RhlR inhibitors. chemrxiv.orgmdpi.com For example, meta-bromo-thiolactone (mBTL) is an analogue that effectively inhibits both LasR and RhlR, preventing virulence factor expression and biofilm formation in P. aeruginosa. nih.govmdpi.com More recently, a series of sulfonamide AHL analogues were identified as potent RhlR antagonists that can significantly reduce swarming motility. chemrxiv.org
Table 2: Examples of this compound Analogues and their Mechanism of Action
| Analogue Class/Compound | Target Receptor(s) | Mechanism of Action | Reference |
|---|---|---|---|
| meta-bromo-thiolactone (mBTL) | LasR, RhlR | Antagonist; prevents virulence factor expression and biofilm formation. | nih.govmdpi.com |
| Sulfonyl Homoserine Lactones | RhlR | Antagonist; competitive binding to the ligand-binding site. | chemrxiv.org |
| N-acyl-L-homocysteine thiolactones | RhlR | Antagonist; high selectivity for RhlR. | mdpi.com |
| Rosmarinic acid | RhlR | Agonist; plant-derived mimic that binds and activates RhlR. | mdpi.com |
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | N-Butyryl-L-homoserine lactone, C4-HSL |
| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL |
| meta-bromo-thiolactone | mBTL |
| Rosmarinic acid | RA |
Competitive Binding to Receptor Proteins
The interaction between this compound and its cognate receptor, such as RhlR in P. aeruginosa, is a highly specific process. This specificity is crucial for the bacteria to distinguish their own signals from a multitude of other AHLs that may be present in a mixed microbial community. The binding of C4-HSL to the ligand-binding domain of its receptor is a reversible process that can be subject to competitive inhibition.
Molecules with structural similarity to C4-HSL can act as antagonists by competing for the same binding site on the receptor protein. This competitive binding can inhibit the activation of the receptor and subsequently block the quorum sensing-dependent gene expression. The effectiveness of a competitive inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of the agonist by 50%.
Research into competitive binding often involves the use of synthetic AHL analogs. By modifying the acyl chain length, substituting functional groups, or altering the lactone ring of the native molecule, researchers can develop potent antagonists of quorum sensing. For instance, halogenated N-acyl-3-amino-5H-furanones have been shown to be effective inhibitors of LuxR-dependent quorum sensing systems, demonstrating that even structurally distinct molecules can compete with native AHLs for receptor binding. brieflands.com
Allosteric Modulation and Receptor Degradation Pathways
Beyond competitive binding at the orthosteric site (the primary ligand binding site), the activity of quorum sensing receptors can also be influenced by allosteric modulators. nih.gov These molecules bind to a site on the receptor that is distinct from the AHL binding pocket. This binding event induces a conformational change in the receptor protein that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its cognate AHL. nih.gov
Allosteric modulation offers a more nuanced approach to controlling quorum sensing compared to direct competitive inhibition. For instance, a positive allosteric modulator could potentially increase the sensitivity of the receptor to low concentrations of C4-HSL, thereby amplifying the quorum sensing response. Conversely, a negative allosteric modulator could decrease the receptor's affinity for C4-HSL or prevent the conformational change required for its activation, thus dampening the quorum sensing signal. While the concept of allosteric modulation is well-established for other receptor families like G-protein coupled receptors and ion channels, its role in bacterial quorum sensing is an emerging area of research. nih.gov
The stability and cellular concentration of quorum sensing receptor proteins are also critical for a proper response. The binding of C4-HSL to its receptor can influence the protein's stability and susceptibility to proteolytic degradation. In some cases, the ligand-bound state may be more stable and protected from cellular proteases, leading to an accumulation of the active receptor-ligand complex. Conversely, in other regulatory systems, ligand binding might trigger a conformational change that targets the receptor for degradation, providing a negative feedback loop to attenuate the quorum sensing response. The degradation pathways for AHL receptor proteins are not fully elucidated but are likely to involve cellular proteases that recognize specific conformations or motifs within the receptor protein. Understanding these degradation pathways could open up new avenues for manipulating quorum sensing by developing molecules that specifically target the receptor for degradation.
Ecological and Microbial Community Impact of N 5 Oxotetrahydrofuran 2 Yl Butyramide
Role of N-(5-Oxotetrahydrofuran-2-yl)butyramide in Biofilm Formation and Development
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to each other and/or to a surface. nih.govnih.gov The formation of these communities is a complex process that C4-HSL significantly influences. nih.govcdnsciencepub.com
This compound is a crucial autoinducer in the quorum sensing circuits of various Gram-negative bacteria, most notably Pseudomonas aeruginosa. nih.govnih.gov In this bacterium, the rhl QS system, which utilizes C4-HSL as its signaling molecule, works in concert with the las system. cdnsciencepub.comnih.gov The C4-HSL molecule, produced by the synthase RhlI, binds to its cognate receptor, the transcriptional regulator RhlR. nih.govnih.gov This complex then modulates the expression of a wide array of genes, including those essential for the initial stages of biofilm formation and its subsequent maturation. nih.govnih.gov
Research has demonstrated that the presence of C4-HSL is critical for the development of robust and structured biofilms. nih.gov For instance, in P. aeruginosa, the rhl system is involved in regulating cell motility and the production of rhamnolipids, a biosurfactant that plays a role in maintaining open water channels within the biofilm structure. nih.gov
The architecture of a mature biofilm is not random; it is a highly organized structure often containing microcolonies separated by water channels that facilitate nutrient and oxygen transport. nih.gov this compound directly influences this architecture. nih.govelsevierpure.com The C4-HSL-dependent regulation of rhamnolipids in P. aeruginosa is a key factor in shaping the biofilm's three-dimensional structure. nih.gov
The extracellular polymeric substance (EPS) matrix is a critical component of the biofilm, providing structural stability and protection. nih.govnih.gov The matrix is typically composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.gov C4-HSL signaling can influence the composition of this matrix. In P. aeruginosa, the Psl exopolysaccharide is a key scaffolding component of the biofilm matrix. elsevierpure.com While the las system is often considered dominant in controlling initial biofilm formation, the rhl system, and therefore C4-HSL, contributes significantly to the later stages of development and maturation, including modifications to the matrix. nih.govelsevierpure.com
| Component | Function in Biofilm | Regulation by C4-HSL (in P. aeruginosa) |
| Polysaccharides (e.g., Psl, Alginate) | Structural scaffolding, adhesion, protection. nih.govelsevierpure.com | Influences maturation and structural integrity. nih.govelsevierpure.com |
| Proteins | Enzymes, structural components, adhesins. nih.gov | Regulates production of various extracellular proteins. nih.gov |
| Rhamnolipids | Biosurfactant activity, maintains channel structure. nih.gov | Directly regulated by the RhlI/RhlR system. nih.govmdpi.com |
| Extracellular DNA (eDNA) | Structural component, facilitates gene transfer. nih.govelsevierpure.com | C4-HSL can influence processes leading to cell lysis and eDNA release. elsevierpure.com |
This compound in Interspecies and Intraspecies Microbial Communication
C4-HSL is a pivotal molecule for communication not only within a single bacterial population (intraspecies) but also between different species (interspecies) within a complex microbial community. ufpr.brnih.gov
In many bacteria, such as P. aeruginosa, C4-HSL does not act in isolation. Its synthesis and activity are part of a hierarchical and interconnected quorum-sensing network. cdnsciencepub.comnih.gov The las system, which uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signal, often regulates the rhl system. cdnsciencepub.comnih.gov The LasR/3-oxo-C12-HSL complex can activate the transcription of rhlR and rhlI, thus linking the two systems. nih.gov
Furthermore, the C4-HSL pathway intersects with other signaling networks, such as the Pseudomonas quinolone signal (PQS) system. nih.govnih.gov This intricate cross-talk allows bacteria to integrate multiple environmental and population cues to produce a coordinated and fine-tuned response. nih.gov For example, the activation of the rhlI gene can be influenced by the LasR, PqsR, and RhlR regulators, demonstrating a complex interplay of signals required for full virulence gene expression. nih.gov
The production of C4-HSL can significantly alter the ecological dynamics of a microbial community. nih.gov In mixed-species biofilms, the quorum-sensing systems of one organism can influence the population structure and behavior of others. nih.gov For example, studies on multispecies biofilms containing P. aeruginosa have shown that its quorum-sensing systems, including the C4-HSL-dependent rhl system, can dramatically affect the proportions of other species like Klebsiella pneumoniae and Proteus protegens. nih.gov
This influence can manifest as competitive exclusion, where the QS-regulated products of one species inhibit the growth of another, or as synergistic interactions, where communication between species leads to mutual benefits. researchgate.netnih.gov The specific outcome often depends on the species involved and the environmental context. nih.gov The ability of P. aeruginosa to modulate its environment through C4-HSL-regulated factors gives it a competitive advantage in many niches. nih.gov
This compound and Microbial Virulence Factor Production
A primary function of the C4-HSL quorum-sensing system is the regulation of virulence factors, which are molecules that enable a pathogen to infect and cause disease in a host. nih.govnih.gov The coordinated expression of these factors at high cell densities can overwhelm host defenses. nih.govnih.gov
In P. aeruginosa, the RhlR/C4-HSL complex directly or indirectly controls the production of numerous virulence factors. nih.govnih.gov Clinical isolates of P. aeruginosa with mutations in the rhlI or rhlR genes, rendering them deficient in C4-HSL signaling, show a marked decrease in the production of several key virulence factors. nih.gov
| Virulence Factor | Function | Reference |
| Elastase (LasB) | A protease that degrades host tissue proteins, including elastin. | nih.govresearchgate.net |
| Alkaline Protease | Degrades host tissue and immune components. | nih.gov |
| Rhamnolipids | Biosurfactants involved in motility and biofilm architecture; lytic to host cells. | nih.govnih.gov |
| Pyocyanin | A toxin that produces reactive oxygen species, causing oxidative stress in host cells. | nih.govnih.gov |
| Hydrogen Cyanide (HCN) | A potent metabolic inhibitor that disrupts host cellular respiration. | nih.govresearchgate.net |
The addition of exogenous C4-HSL can restore the production of these factors in mutants unable to synthesize the molecule themselves, confirming its direct role in virulence regulation. researchgate.netpnas.org This tight control ensures that the energetic cost of producing these public goods is only undertaken when the bacterial population is dense enough for them to be effective. nih.gov
Regulation of Exoproducts, Secreted Enzymes, and Pathogenicity Determinants in Model Bacteria (e.g., Pseudomonas aeruginosa)
This compound, more commonly known as N-butanoyl-L-homoserine lactone (C4-HSL), is a key signaling molecule in the quorum-sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa. This system, specifically the rhl circuit, plays a crucial role in regulating the expression of a wide array of virulence factors, including exoproducts and secreted enzymes, once a certain bacterial population density is reached. The activation of the rhl system is generally understood to be part of a hierarchical QS cascade, often following the activation of the las system.
The rhlI synthase is responsible for producing C4-HSL, which then binds to and activates the transcriptional regulator RhlR. This complex then modulates the expression of numerous target genes. The production of many of these virulence factors is controlled in a cell-density-dependent manner, allowing the bacteria to coordinate their attack on a host and establish an infection.
Key virulence factors regulated by the C4-HSL/RhlR system in P. aeruginosa include rhamnolipids, which are biosurfactants involved in motility and biofilm formation, and the toxic exoproducts hydrogen cyanide and pyocyanin. The las system, with its signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), is positioned at the top of this hierarchy and activates the expression of the rhl system. Together, these interconnected QS circuits control the expression of a significant portion of the P. aeruginosa genome, much of which is dedicated to virulence.
Recent research has further elucidated the complexity of this regulatory network. For instance, in some clinical isolates of P. aeruginosa that have lost the function of the LasR receptor, the RhlR/C4-HSL system can still regulate the production of several exoproducts, highlighting its critical role in pathogenicity. Furthermore, the RhlR/C4-HSL system has been shown to negatively regulate the expression of the exoenzyme S (exoS) gene, which is part of a type III secretion system used to inject toxins into host cells. This regulation is part of a cascade that also involves the stationary-phase sigma factor RpoS.
The following table summarizes the regulatory effect of the C4-HSL/RhlR system on selected exoproducts and virulence factors in Pseudomonas aeruginosa.
| Virulence Factor | Gene(s) | Function | Regulation by C4-HSL/RhlR |
| Rhamnolipids | rhlA, rhlB | Biosurfactant, motility, biofilm formation | Positive |
| Pyocyanin | phz operon | Toxin, redox-active pigment | Positive |
| Hydrogen Cyanide | hcnA, hcnB, hcnC | Toxin, inhibits cellular respiration | Positive |
| Elastase B | lasB | Protease, tissue damage | Positive (indirectly via las system) |
| Alkaline Protease | aprA | Protease, tissue damage | Positive (indirectly via las system) |
| Exotoxin A | toxA | Toxin, inhibits protein synthesis | Positive (indirectly via las system) |
| Exoenzyme S | exoS | Toxin, type III secretion system effector | Negative |
Modulation of this compound Signaling in Environmental and Agricultural Contexts
The central role of this compound and related acyl-homoserine lactones (AHLs) in controlling bacterial group behaviors has made them a prime target for modulation in various environmental and agricultural applications. Strategies to interfere with this signaling, known as quorum quenching, are being developed to control detrimental bacterial activities like biofouling and to influence beneficial plant-microbe interactions.
Quorum Quenching Strategies for Environmental Biofouling Control
Biofouling, the accumulation of microorganisms on submerged surfaces, poses significant challenges in industrial and medical settings. Since quorum sensing is a key regulator of biofilm formation, disrupting this communication pathway is a promising anti-biofouling strategy. nih.gov This approach, termed quorum quenching, aims to inhibit the undesirable phenotypes of bacteria without being bactericidal, which may reduce the selective pressure for developing resistance. nih.gov
One of the most studied classes of quorum-quenching compounds is the furanones, which are structurally similar to the lactone ring of AHLs. Halogenated furanones, originally isolated from the red alga Delisea pulchra, have been shown to effectively inhibit quorum sensing in various bacteria, including P. aeruginosa. mdpi.com These compounds can interfere with AHL signaling by accelerating the turnover of the LuxR-type receptors. nih.gov Commercially available 2(5H)-Furanone has demonstrated the ability to inhibit quorum sensing mediated by a wide range of AHLs, suggesting its potential as a broad-spectrum quorum-quenching agent for controlling mixed-species biofilms found in biofouling communities. nih.gov
Quorum quenching strategies for biofouling control can be broadly categorized as follows:
Inhibition of AHL Synthesis: Blocking the LuxI-type synthases that produce the AHL signal molecules.
Degradation of AHL Signals: Using enzymes like AHL acylases or lactonases to break down the signaling molecules.
Interference with Signal Reception: Employing antagonist molecules, such as furanones, that compete with native AHLs for binding to the LuxR-type receptors or promote receptor degradation. nih.govresearchgate.net
The application of quorum-quenching molecules, like furanones, onto surfaces has shown significant reductions in biofilm formation, making this a promising avenue for developing novel anti-biofouling technologies for membrane filtration systems, ship hulls, and medical devices. mdpi.com
Involvement in Plant-Microbe Interactions (e.g., Agrobacterium tumefaciens)
In the agricultural sphere, AHL signaling is crucial for the interactions between plants and various associated bacteria. A well-studied example is the plant pathogen Agrobacterium tumefaciens, which causes crown gall disease. This bacterium uses a quorum-sensing system based on N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) to control the conjugal transfer of its tumor-inducing (Ti) plasmid. nih.gov The transfer of this plasmid to other agrobacteria ensures that the bacterial population can effectively utilize the opines produced by the plant tumor. ableweb.org
Plants, in turn, are not passive participants in these interactions. They can perceive and respond to bacterial AHLs. mdpi.com For instance, the model legume Medicago truncatula exhibits changes in gene expression in response to AHLs from its symbiont Sinorhizobium meliloti and even from pathogens like P. aeruginosa. mdpi.com These responses can include the modulation of plant growth and defense systems. mdpi.com Some plants have been shown to produce their own compounds that can mimic or interfere with bacterial quorum sensing. mdpi.com
Furthermore, plants can enzymatically degrade AHLs. Studies with Arabidopsis thaliana have shown that a fatty acid amide hydrolase can break down AHLs into L-homoserine. acs.org This degradation can influence the outcome of the plant-microbe interaction, as L-homoserine can modulate plant growth by affecting ethylene (B1197577) production and transpiration. acs.org
The intricate signaling interplay between plants and bacteria, mediated by molecules like this compound and other AHLs, is a dynamic area of research with implications for promoting beneficial plant-microbe symbioses and developing novel strategies for plant disease control. mdpi.com
Analytical and Detection Methodologies for N 5 Oxotetrahydrofuran 2 Yl Butyramide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating N-(5-Oxotetrahydrofuran-2-yl)butyramide from complex biological matrices and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for simultaneous separation and characterization without the need for prior derivatization. nih.govresearchgate.net In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the separated molecules are ionized, typically by electron ionization (EI), and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure. For N-acyl homoserine lactones, a common fragmentation pattern is observed, with a prominent ion at an m/z of 143. nih.govresearchgate.net This characteristic fragment is often used in selected ion monitoring (SIM) mode to enhance the sensitivity and selectivity of detection in complex samples. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools for the analysis of this compound, particularly in complex biological extracts. nih.govmdpi.com HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. When coupled with MS, it allows for the sensitive and selective detection and identification of the eluted compounds. nih.gov
LC-MS/MS, or tandem mass spectrometry, further enhances the specificity of detection by subjecting a selected precursor ion to collision-induced dissociation (CID) to generate product ions. nih.gov This technique is instrumental in the structural elucidation of AHLs. nih.gov The combination of retention time from the LC and the specific precursor-product ion transitions from the MS/MS provides a high degree of confidence in the identification and quantification of this compound in various samples. frontiersin.orglcms.cz
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are vital for the detailed structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the connectivity of atoms within the molecule.
¹H-NMR provides information on the chemical environment of hydrogen atoms, including their number, type, and proximity to other atoms. The chemical shifts and coupling constants of the protons in the tetrahydrofuran (B95107) ring and the butyramide (B146194) side chain are unique and can be used for unambiguous identification. pnas.org ¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework. nih.gov
¹H NMR and ¹³C NMR Data for this compound and Related Structures
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) Hz |
| N-(5-methyl-2-tetrahydrofuryl)-N-(8-quinolyl)butyramide | ¹H | 0.67–0.71 | m |
| ¹H | 0.83–0.89 | m | |
| ¹H | 1.14 | d, J = 5.92 | |
| ¹H | 1.48–1.56 | m | |
| ¹H | 1.76–1.79 | m | |
| ¹H | 2.06–2.14 | m | |
| ¹H | 3.79 | q, J = 6.16 | |
| ¹H | 6.85 | t, J = 6.32 | |
| ¹³C | 13.8, 18.4, 21.5, 28.9, 32.7, 36.9, 75.3, 85.5 | ||
| N-((2-methoxyethoxy)methyl)-N-(8-quinolyl)butyramide | ¹H | 0.72–0.76 | m |
| ¹H | 1.54–1.59 | m | |
| ¹H | 1.86–1.99 | m | |
| ¹H | 3.36 | s | |
| ¹H | 3.55–3.57 | m | |
| ¹H | 3.93–3.94 | m | |
| ¹H | 4.83 | d, J = 10.44 | |
| ¹H | 5.80 | d, J = 10.48 | |
| ¹³C | 13.7, 18.5, 36.3, 58.9, 68.0, 71.8, 77.8 | ||
| N-(8-quinolyl)-N-(2-tetrahydrofuryl)isobutyramide | ¹H | 0.94–0.98 | m |
| ¹H | 1.56 | s | |
| ¹H | 1.93–1.99 | m | |
| ¹H | 2.26–2.32 | m | |
| ¹H | 3.65–3.66 | m | |
| ¹H | 6.77 | s | |
| ¹³C | 19.1, 20.4, 25.0, 28.5, 67.9, 85.6 | ||
| N-(8-quinolyl)-N-(2-tetrahydrofuryl)acetamide | ¹H | 1.00–1.08 | m |
| ¹H | 1.52–1.62 | m | |
| ¹H | 1.68 | s | |
| ¹H | 1.95–2.04 | m | |
| ¹H | 3.64–3.70 | m | |
| ¹H | 6.75–6.78 | m | |
| ¹³C | 23.1, 25.0, 28.6, 68.0, 85.4 |
Data adapted from a study on related compounds. rsc.org
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. nih.govmdpi.com This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion. nih.gov The fragmentation pattern is highly specific to the molecule's structure and can be used for its identification and confirmation. pnas.org For this compound, with a molecular weight of 171.19 g/mol , the precursor ion [M+H]⁺ at m/z 172.0968 is often selected for fragmentation. nih.gov The resulting product ions provide valuable information about the different parts of the molecule, such as the lactone ring and the acyl chain. nih.gov
MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Precursor Type | Collision Energy | Product Ions (m/z) |
| 172.0968 | [M+H]⁺ | Not Specified | 154.1, 144.1, 102.2 |
Data obtained from NIST Mass Spectrometry Data Center. nih.gov
Bioassays and Biosensor Systems for this compound Detection
Bioassays and biosensors offer highly sensitive and specific methods for the detection of this compound, often at physiologically relevant concentrations. These systems typically utilize a biological recognition element, such as a receptor protein or a whole cell, coupled to a transducer that converts the binding event into a measurable signal.
Whole-cell biosensors are commonly used for the detection of N-acyl homoserine lactones. asm.org These biosensors are typically genetically modified bacteria that produce a reporter protein, such as β-galactosidase or green fluorescent protein (GFP), in response to the presence of AHLs. oup.comnih.gov For example, Agrobacterium tumefaciens strains have been engineered to serve as sensitive biosensors for a wide range of AHLs. asm.org However, some biosensors may not respond to AHLs with shorter acyl chains, such as N-butyryl-homoserine lactone (C4-HSL). asm.org
More recently, cell-free assays and novel biosensor platforms, such as those based on photoluminescence of functionalized nanoparticles, have been developed to offer rapid and sensitive detection of AHLs. nih.govrsc.org
Whole-Cell Biosensors Utilizing Reporter Gene Systems (e.g., Chromobacterium violaceum assays)
Whole-cell biosensors are a foundational tool for the detection of this compound and other AHLs. These biosensors are living microorganisms genetically engineered to produce a measurable signal in the presence of the target molecule. One of the most well-known and widely used biosensors for short-chain AHLs is a mutant strain of Chromobacterium violaceum. sigmaaldrich.comresearchgate.net
The wild-type Chromobacterium violaceum bacterium produces a purple pigment called violacein (B1683560) in a process regulated by quorum sensing, which is mediated by N-hexanoyl-L-homoserine lactone (C6-HSL). sigmaaldrich.com A specific mutant strain, C. violaceum CV026, is unable to synthesize its own AHL but retains the ability to respond to exogenous AHLs. sigmaaldrich.comresearchgate.net When this mutant is exposed to short-chain AHLs, such as this compound (also known as N-Butyryl-L-homoserine lactone or C4-HSL), the quorum-sensing pathway is activated, leading to the production of the vibrant purple violacein pigment. sigmaaldrich.comresearchgate.netnih.gov
This response forms the basis of a simple and effective bioassay. The intensity of the purple color produced is proportional to the concentration of the AHL, allowing for semi-quantitative or quantitative analysis. researchgate.net This assay is particularly sensitive to AHLs with acyl side chains ranging from four to eight carbons in length. sigmaaldrich.comresearchgate.net The versatility of the C. violaceum CV026 biosensor is further demonstrated by its use in conjunction with techniques like thin-layer chromatography (TLC), where it can be used as an overlay to detect separated AHLs on the TLC plate, providing information on the presence of different AHL species in a sample. researchgate.netfrontiersin.org
Table 1: Characteristics of Chromobacterium violaceum CV026 Bioassay for AHL Detection
| Feature | Description |
| Biosensor Strain | Chromobacterium violaceum CV026 (violacein-negative mutant) |
| Target Molecules | Short-chain N-acyl homoserine lactones (C4 to C8 acyl chains) |
| Principle of Detection | Induction of violacein (purple pigment) production by exogenous AHLs |
| Method of Analysis | Visual inspection or spectrophotometric quantification of violacein |
| Applications | Screening for AHL production, semi-quantitative and quantitative analysis |
Enzyme-Linked Immunosorbent Assays (ELISA) and other Immunological Methods
Immunological methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a highly specific and sensitive approach for the detection and quantification of AHLs. nih.gov These assays utilize antibodies that specifically recognize and bind to the target AHL molecule or a closely related group of AHLs.
The development of an ELISA for AHLs provides a quick and reliable quantitative method that requires only small sample volumes. nih.govspringernature.com This is a significant advantage when analyzing precious or limited samples. The assay can be designed to be highly sensitive, allowing for the detection of low concentrations of AHLs in various biological and environmental matrices. nih.gov
One of the key benefits of ELISA is its high-throughput capability, enabling the simultaneous analysis of numerous samples. Furthermore, these immunological assays can be developed not only for the parent AHLs but also for their degradation products, such as N-acyl-homoserines (HS). nih.gov This allows for a more comprehensive understanding of quorum sensing signaling dynamics in different systems. nih.gov The combination of ELISA with other analytical techniques like mass spectrometry can provide a powerful tool for both quantification and structural confirmation of these signaling molecules. nih.govdocumentsdelivered.com
Derivatization Strategies for Enhanced Detection and Quantification
While direct analysis of this compound is possible with methods like gas chromatography-mass spectrometry (GC-MS), derivatization strategies can be employed to enhance detection, improve chromatographic properties, and provide more detailed structural information. nih.govresearchgate.netscirp.org Derivatization involves chemically modifying the target analyte to produce a new compound with properties more suitable for a specific analytical method.
One advanced derivatization strategy involves a photochemical Paternò-Büchi reaction for the analysis of unsaturated AHLs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This reaction creates an oxetane (B1205548) ring, which in turn leads to specific fragmentation patterns during MS/MS analysis, allowing for the precise localization of carbon-carbon double bonds within the acyl side chain. nih.gov While this compound has a saturated side chain, this method highlights the potential of derivatization for the detailed structural elucidation of other AHLs that may be present in a sample.
Another powerful strategy that involves a form of chemical modification is the use of stable isotope-labeled internal standards for isotope dilution mass spectrometry. rsc.org In this approach, a deuterated analogue of the target AHL is synthesized and added to the sample in a known amount. rsc.org Because the labeled standard is chemically identical to the native analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate quantification by correcting for any sample loss during extraction and analysis.
Table 2: Comparison of Analytical Methodologies for this compound
| Methodology | Principle | Advantages | Limitations |
| Whole-Cell Biosensors | Reporter gene activation (e.g., violacein production) in response to AHLs. | Simple, cost-effective, good for screening. | Semi-quantitative, potential for interference from other compounds. |
| ELISA | Specific antibody-antigen binding for detection and quantification. | High specificity and sensitivity, high-throughput. | Antibody availability can be a limiting factor. |
| Derivatization with MS | Chemical modification to enhance detection or structural information. | Improved sensitivity and structural elucidation, accurate quantification with labeled standards. | Can add complexity to sample preparation. |
Structure Activity Relationship Sar Studies and Rational Design of N 5 Oxotetrahydrofuran 2 Yl Butyramide Analogues
Systematic Modification of N-(5-Oxotetrahydrofuran-2-yl)butyramide Structure for Biological Activity
The biological activity of this compound and its analogues is highly dependent on their specific chemical structures. Systematic modifications of the two primary components—the acyl side chain and the homoserine lactone ring—have been extensively studied to probe their roles in receptor binding and subsequent activation or inhibition of quorum sensing pathways. mdpi.comnih.gov These studies have revealed that even minor structural alterations can lead to significant changes in biological function, converting an agonist into an antagonist or altering its specificity for different bacterial QS receptors. nih.govsci-hub.se
The acyl chain of AHL molecules is a primary determinant of signaling specificity among different bacterial species. researchgate.net For this compound, the four-carbon chain is critical for its activity in systems like the RhlI/RhlR circuit in Pseudomonas aeruginosa. nih.govpnas.org
Acyl Chain Length: The length of the acyl chain significantly impacts the biological activity of AHL analogues. Studies have shown that both increasing and decreasing the chain length from the native four carbons can alter the molecule's function. While a minimum chain length of four carbons is often required for activity, longer chains can contribute to molecular stability. researchgate.net However, extending the acyl chain can also shift the molecule's function from an agonist to an antagonist. For example, in P. aeruginosa, N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL) act as native activators of the VsmR receptor, while analogues with longer acyl chains, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), exhibit substantially lower activity. pnas.org The optimal length for inhibitory activity can be highly specific; one study on AHL analogues found that a five-carbon chain was most potent for inhibition, while chains of four or eight carbons showed weaker activity. sci-hub.se
Acyl Chain Substitutions: Modifications to the acyl chain, such as the introduction of double bonds, branches, or functional groups like oxo- or hydroxyl- groups at the C3 position, are common in native AHLs and are critical for receptor recognition. mdpi.comoup.com Synthetic modifications often mimic these natural variations. For instance, the presence or absence of a 3-oxo group can dramatically affect binding and activity. mdpi.com Adding bulky or aromatic groups to the acyl chain is another strategy to create potent modulators. mdpi.com For example, introducing a phenyl group can enhance inhibitory activity. mdpi.com Furthermore, incorporating halogen atoms at the α-position of the acyl chain has been explored as a strategy to generate novel QS modulators. researchgate.net
| Compound | Acyl Chain Length | Biological Effect | Reference IC50 (μM) |
|---|---|---|---|
| Analogue 1 | 4 Carbons | Poor Inhibitory Activity | 12000 |
| Analogue 2 | 5 Carbons | Potent Inhibitory Activity | 2 |
| Analogue 3 | 8 Carbons | Decreased Inhibitory Activity | >100 |
The homoserine lactone (HSL) ring is the conserved moiety in all AHL signaling molecules and is essential for activity. However, its ester bond is susceptible to hydrolysis, leading to inactivation. mdpi.comfrontiersin.org This instability has prompted research into replacing the lactone ring with more stable bioisosteres.
Lactone Ring Modifications: Strategies to improve the stability and modulatory activity of AHL analogues often involve replacing the HSL ring with other heterocyclic structures. mdpi.com These modifications aim to mimic the key interactions of the native lactone while resisting enzymatic degradation. mdpi.com For example, replacing the lactone ring with structures like pyrone rings or homocysteine thiolactones has been shown to produce potent and stable QS modulators. mdpi.commdpi.com Thiolactone analogues, in particular, have demonstrated high efficacy and selectivity as QS modulators. mdpi.com The goal of these substitutions is to create a bioisostere that maintains the necessary geometry and hydrogen bonding capabilities of the original amide and lactone groups. mdpi.comresearchgate.net
Stereochemical Considerations: The natural stereochemistry of the HSL ring is typically the (S)- or L-configuration. nih.gov The stereochemistry at the C3 position of the lactone ring plays a multifaceted role in receptor binding and activity. While the L-isomers are generally the active, native forms, studies with synthetic D-isomers have shown that inverting the stereochemistry does not always abolish activity. nih.gov For some analogues designed as antagonists, the D-stereoisomers showed uniformly reduced inhibitory activity compared to their L-counterparts. nih.gov This indicates that while the receptor can accommodate the D-isomer to some extent, the L-configuration is strongly preferred for optimal binding and function, both for agonists and antagonists. nih.govnih.gov
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational methods have become indispensable tools for understanding the interactions between this compound and its protein receptors at a molecular level. nih.gov These in silico techniques allow for the visualization of binding modes, prediction of binding affinities, and elucidation of the structural determinants of activity, thereby guiding the rational design of new QS modulators. mdpi.comnih.govbiointerfaceresearch.com
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands like C4-HSL to their cognate QS receptors, such as LasR and RhlR in P. aeruginosa. nih.govnih.gov
Molecular Docking: Docking studies predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. nih.govfrontiersin.org For AHLs, docking helps identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds and hydrophobic interactions with the lactone ring and acyl chain. researchgate.netbiointerfaceresearch.com For example, docking of antagonists into the LuxR receptor model suggests that modifications to the amide linkage, such as replacing it with a sulfonamide or urea function, can create new hydrogen bonds with residues in the receptor core, leading to strong inhibitory activity. researchgate.net Docking studies have also shown that potent inhibitors can exhibit a higher binding affinity toward the receptor than the native AHL. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-receptor interactions over time, accounting for the flexibility of both the protein and the ligand. nih.govfrontiersin.org These simulations can reveal conformational changes in the receptor upon ligand binding and help validate the stability of the interactions predicted by docking. nih.gov By simulating the behavior of the C4-HSL-receptor complex in a physiological environment, researchers can gain a more accurate understanding of the binding energetics and the role of specific interactions in receptor activation or inhibition. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. researchgate.net QSAR models are used to predict the activity of newly designed, unsynthesized compounds, thus streamlining the drug discovery process.
For AHLs, QSAR studies have been performed to model activities such as quorum quenching by AHL lactonase enzymes. researchgate.net In one study, a QSAR model was developed using a dataset of 20 homoserine lactones and related compounds, where quantum chemical descriptors were used to reliably predict the lactonolysis activity. researchgate.net Such predictive models are invaluable for the in silico screening of virtual libraries of C4-HSL analogues, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency as QS modulators. researchgate.net This approach significantly accelerates the design-synthesis-testing cycle in the development of novel anti-virulence agents. wikipedia.org
Rational Design of this compound-based Quorum Sensing Modulators
The rational design of QS modulators based on the this compound scaffold integrates insights from SAR studies and computational modeling to create novel compounds with enhanced potency, stability, and selectivity. nih.govrsc.org The primary goal is to develop molecules that can effectively compete with the native AHL for binding to its receptor, thereby inhibiting the QS signaling cascade and attenuating bacterial virulence without exerting bactericidal pressure, which could drive resistance. nih.gov
Design strategies often focus on three key structural areas of the AHL molecule: the acyl chain, the central amide bond, and the lactone ring. mdpi.com
Acyl Chain Modification: Based on SAR data, the acyl chain is modified to optimize interactions within the hydrophobic binding pocket of the receptor. This can involve altering chain length or introducing aromatic or heterocyclic appendages to enhance binding affinity and confer antagonistic properties. mdpi.com
Lactone Ring Replacement: To overcome the hydrolytic instability of the native lactone ring, it is often replaced with more robust bioisosteres, such as thiolactones, pyrones, or other cyclic systems that maintain the key binding interactions. mdpi.commdpi.com
Amide Bond Bioisosteres: The central amide linkage can be replaced with groups like sulfonamides, ureas, or triazoles to alter the molecule's electronic properties and hydrogen bonding potential, often leading to potent inhibitors. mdpi.comresearchgate.net
An example of rational design involved creating sulfide analogues of AHLs, inspired by the structures of natural QS inhibitors found in garlic. rsc.org This work, guided by an understanding of critical interactions within the receptor binding site, led to the identification of a potent QS inhibitor, N-(heptylsulfanylacetyl)-L-homoserine lactone. rsc.org By combining experimental screening with computational chemistry, researchers can refine these designs, leading to the development of highly effective and specific QS modulators. nih.govnih.gov
Development of Antagonists and Agonists of QS Receptors
The development of synthetic analogues of this compound has been a key strategy to identify potent and selective modulators of QS receptors, primarily RhlR and the related LasR receptor in P. aeruginosa. These efforts have elucidated the structural features that govern whether a molecule will act as an agonist, initiating the QS cascade, or an antagonist, inhibiting it.
Agonist Development:
Research into agonists has focused on modifications that enhance the binding affinity and activation of RhlR. SAR studies have revealed that the butyryl side chain and the lactone ring are critical for activity, but are also amenable to modification to improve potency. nih.govacs.orgnih.gov For instance, alterations to the acyl tail, such as introducing branching or unsaturation, have been shown to significantly impact agonist strength. Some analogues have demonstrated even greater potency than the natural C4-HSL. mdpi.com
Key findings from SAR studies on RhlR agonists include:
Acyl Chain Modification: Introducing a branched alkyl group, such as an isovaleryl group, at the tail region can lead to stronger RhlR agonism compared to the straight butyryl chain of the native ligand. mdpi.com
Lactone Ring Substitution: Replacement of the homoserine lactone ring with a homocysteine thiolactone ring can be well-tolerated and in some cases, slightly increase agonist activity. mdpi.com Furthermore, substituting the lactone ring with cycloalkane rings like cyclobutane or cyclopentane has been shown to enhance RhlR agonistic properties. mdpi.com
Below is a data table summarizing the activity of selected RhlR agonists:
| Compound | Modification from C4-HSL | EC50 (µM) in P. aeruginosa reporter | Relative Activity (% of C4-HSL) |
| N-butanoyl-L-homoserine lactone (C4-HSL) | - | 8.08 | 100 |
| Isovaleryl-L-homoserine lactone | Branched acyl chain | 1.42 | ~570 |
| Cyclopropylacetyl-L-homoserine lactone | Cyclopropyl group on acyl chain | 2.76 (in E. coli reporter) | ~290 |
| N-butanoyl-L-homocysteine thiolactone | Thiolactone head group | 3.82 (in E. coli reporter) | ~210 |
| Isovaleryl-L-homocysteine thiolactone | Branched acyl chain and thiolactone head group | 2.58 | ~310 |
Antagonist Development:
The design of antagonists aims to create molecules that bind to the receptor but fail to induce the conformational change necessary for its activation, thereby competitively inhibiting the binding of the native ligand. This is often achieved by introducing bulkier substituents or altering the chemical properties of the acyl chain or the lactone ring.
Key SAR findings for the development of RhlR antagonists include:
Acyl Chain Extension and Aromatic Substitution: The introduction of bulkier groups on the acyl chain, particularly aromatic rings with electron-withdrawing substituents, has proven to be an effective strategy for converting an agonist into an antagonist. For example, phenylacetyl analogues with para-substitutions like iodo, nitro, or trifluoromethyl groups exhibit strong RhlR antagonism. mdpi.com A dichloro-substituted phenylacetyl analogue was found to be a particularly potent RhlR antagonist. mdpi.com
Ring Modification: Altering the lactone ring to other cyclic structures, such as a cyclopentane or a γ-lactam ring, can shift the activity from agonistic to antagonistic. nih.gov
The following table presents data for selected RhlR antagonists:
| Compound | Modification from C4-HSL | IC50 (µM) in E. coli reporter |
| p-Iodo-phenylacetyl-L-homoserine lactone | Phenylacetyl chain with para-iodo substitution | ~23.9 (in P. aeruginosa reporter) |
| Dichloro-phenylacetyl-L-homoserine lactone | Phenylacetyl chain with dichloro substitution | 3.4 |
| p-Iodo-phenoxyacetyl-L-homoserine lactone | Phenoxyacetyl chain with para-iodo substitution | High RhlR selectivity |
| N-decanoyl cyclopentylamide | Cyclopentane head group and longer acyl chain | 90 (in P. aeruginosa reporter) |
Strategies for Developing Non-competitive Inhibitors and AHL-degrading Enzymes
While competitive inhibitors that target the ligand-binding site of QS receptors are a primary focus, strategies to disrupt QS signaling through non-competitive mechanisms are also of significant interest. A prominent approach in this area is the development and application of enzymes that degrade the N-acyl homoserine lactone (AHL) signal molecules, a process known as quorum quenching.
AHL-Degrading Enzymes:
Enzymatic inactivation of AHLs is an effective non-competitive strategy because it reduces the concentration of the signaling molecule available to bind to its receptor, thereby preventing the activation of the QS cascade. Two main classes of AHL-degrading enzymes have been extensively studied:
AHL Lactonases: These enzymes hydrolyze the ester bond within the homoserine lactone ring of the AHL molecule. nih.govnih.gov This ring-opening event renders the molecule inactive, as the cyclic structure is crucial for receptor binding. AHL lactonases have been identified in various bacterial species, notably from the genus Bacillus. nih.gov The expression of the aiiA gene, which encodes for an AHL lactonase, in pathogenic bacteria has been shown to significantly reduce the levels of their QS signal molecules. nih.gov
AHL Acylases (or Amido-hydrolases): This class of enzymes cleaves the amide bond that links the acyl side chain to the homoserine lactone ring. nih.govfrontiersin.org This degradation also inactivates the signaling molecule. AHL acylases have been identified in bacteria such as Ralstonia and Pseudomonas species. nih.gov These enzymes often exhibit a preference for AHLs with longer acyl chains.
The development of these enzymes as anti-QS agents involves several strategies:
Heterologous Expression: Introducing genes encoding AHL-degrading enzymes into beneficial or non-pathogenic bacteria that can be co-cultured with pathogens.
Enzyme Immobilization: Attaching purified AHL-degrading enzymes to surfaces or materials to create anti-biofilm coatings.
Protein Engineering: Modifying the structure of existing AHL-degrading enzymes to enhance their stability, substrate specificity, or catalytic efficiency.
The enzymatic degradation of AHLs represents a robust and highly specific approach to non-competitively inhibit QS, offering a promising alternative to traditional antibiotic therapies by disarming pathogens rather than killing them.
Future Directions and Emerging Research Avenues for N 5 Oxotetrahydrofuran 2 Yl Butyramide
Integration with Systems Biology and Omics Approaches for Holistic Understanding
The study of N-(5-Oxotetrahydrofuran-2-yl)butyramide, a key quorum-sensing molecule, is poised for significant advancement through the integration of systems biology and multi-omics approaches. These methodologies offer the potential for a holistic understanding of its regulatory networks, moving beyond single-gene analyses to a comprehensive view of its impact on microbial physiology and community dynamics.
Future research will likely focus on employing transcriptomics to elucidate the full spectrum of genes regulated by this compound. This will involve comparative analyses of gene expression profiles in the presence and absence of the signaling molecule, revealing novel targets and pathways under its control. Proteomics will complement these studies by identifying changes in protein expression, providing insights into the functional consequences of gene regulation. Furthermore, metabolomics can be utilized to map the metabolic shifts that occur in response to this compound signaling, connecting gene expression to cellular function.
The integration of these omics datasets will be crucial for constructing detailed regulatory models. These models will not only map the direct targets of this compound but also uncover complex feedback loops and cross-talk with other signaling pathways. This systems-level perspective is essential for a complete understanding of how this molecule orchestrates collective behaviors in bacteria.
Interactive Data Table: Potential Omics Approaches for this compound Research
| Omics Approach | Research Focus | Potential Insights |
| Transcriptomics | Genome-wide gene expression analysis | Identification of regulated genes and pathways |
| Proteomics | Global protein expression profiling | Understanding functional changes in response to signaling |
| Metabolomics | Analysis of small-molecule metabolites | Mapping metabolic shifts and pathway utilization |
| Genomics | Comparative analysis of bacterial genomes | Identifying conserved and unique signaling networks |
Advanced Biotechnological Applications Beyond Direct Antimicrobial Strategies
While much research has focused on inhibiting this compound signaling for antimicrobial purposes, future investigations are expected to explore its potential in a range of advanced biotechnological applications. These applications will leverage the molecule's ability to modulate microbial behavior for beneficial outcomes.
One promising area is in bioremediation . The ability of this compound to influence biofilm formation and the metabolic activity of microbial consortia could be harnessed to enhance the degradation of pollutants. Future research may focus on designing microbial communities where the addition of this signaling molecule triggers the expression of enzymes required for breaking down specific environmental contaminants.
In the realm of microbial fermentation control , this compound and its derivatives could be used to optimize the production of valuable compounds. For instance, in industrial fermentations, controlling the timing and extent of biofilm formation can be critical for maximizing yield. Research has already shown that exogenous N-butanoyl-L-homoserine lactone (C4-HSL) can promote substrate hydrolysis and increase butyrate (B1204436) production during acidogenic fermentation under saline conditions. mdpi.com By manipulating quorum sensing with molecules like this compound, it may be possible to steer microbial metabolism towards the synthesis of desired products, such as biofuels, pharmaceuticals, and specialty chemicals.
Expanding the Ecological and Environmental Context of this compound Signaling in Diverse Ecosystems
The ecological significance of this compound extends far beyond the laboratory. Future research will need to delve deeper into its role as a signaling molecule in a wide array of natural environments. Understanding its function in complex, multi-species ecosystems is crucial for a comprehensive appreciation of its environmental impact.
Studies are beginning to reveal the presence and activity of N-acyl homoserine lactones (AHLs), including this compound, in diverse habitats such as the wheat rhizosphere, marine environments, and even in association with eukaryotes. mdpi.com These molecules can mediate interactions not only between members of the same bacterial species but also between different species, and even across kingdoms. mdpi.com For example, AHLs can influence the behavior of other bacteria in mixed biofilms and can also modulate the immune responses of host organisms. mdpi.com
Future ecological studies should aim to:
Characterize the diversity of bacteria that produce and respond to this compound in various ecosystems.
Investigate the influence of this signaling molecule on the structure and function of microbial communities.
Elucidate its role in symbiotic and pathogenic interactions between bacteria and higher organisms.
Assess the impact of environmental factors on the production, stability, and diffusion of this compound.
A deeper understanding of the ecological context of this signaling molecule will provide valuable insights into microbial communication and its consequences for ecosystem health.
Challenges and Opportunities in Translational Research for this compound-based Modulators
The translation of basic research on this compound into practical applications presents both significant challenges and exciting opportunities. The development of modulators—both inhibitors and agonists—of its signaling pathway holds promise for medicine, agriculture, and biotechnology.
Challenges:
Specificity: Designing modulators that target specific quorum-sensing systems without affecting other beneficial microbial signaling is a major hurdle.
Bioavailability and Delivery: Ensuring that the modulators reach their target site in a complex environment, such as the human body or the soil, at an effective concentration is challenging.
Resistance: The potential for bacteria to develop resistance to quorum-sensing modulators needs to be carefully evaluated.
Complexity of Natural Environments: The intricate web of interactions in natural microbial communities can make it difficult to predict the outcome of manipulating a single signaling pathway.
Opportunities:
Novel Antimicrobials: Quorum-sensing inhibitors that target this compound signaling could represent a new class of anti-virulence agents that are less likely to drive the evolution of antibiotic resistance.
Agricultural Applications: Modulating quorum sensing in plant-associated bacteria could be used to promote plant growth, enhance disease resistance, and improve crop yields. mdpi.com Interfering with the quorum sensing of plant pathogens is a promising strategy to combat infections. mdpi.com
Probiotic and Prebiotic Development: Understanding how this compound influences the gut microbiome could lead to the development of novel probiotics and prebiotics that promote a healthy microbial balance.
Biofilm Control: Modulators of this compound signaling could be used to control biofilm formation in industrial settings, medical devices, and water systems.
Overcoming the challenges of translational research will require a multidisciplinary approach, combining expertise in chemistry, microbiology, pharmacology, and ecology. The potential rewards, however, are substantial, with the prospect of developing innovative solutions to pressing problems in health, agriculture, and the environment.
Q & A
Q. What established synthetic routes are available for N-(5-Oxotetrahydrofuran-2-yl)butyramide?
A general method involves reacting acyl chlorides with tetrahydrofuran derivatives under controlled conditions. For example, butyryl chloride can be added to a tetrahydrofuran-3-amine precursor in the presence of triethylamine and dry dichloromethane at 0°C, followed by stirring at ambient temperature. Purification is typically achieved via column chromatography using a MeOH/DCM solvent system (1:40 v/v) . Yield optimization may require adjustments in stoichiometry, solvent polarity, or reaction time.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR provide structural confirmation (e.g., δ 10.28 ppm for amide protons, δ 174.5 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : EI-MS and ESI-HRMS verify molecular ions (e.g., m/z 327.4 [M+H]) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% by HPLC) .
Q. How is purity validated for this compound?
Purity is confirmed using HPLC with ≥95% threshold criteria. Column chromatography (silica gel, MeOH/DCM) is standard for isolating the target compound from byproducts. Cross-referencing spectral data with NIST databases ensures consistency in physicochemical properties .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
- Catalyst Use : Triethylamine as a base enhances acyl chloride reactivity .
- Temperature Control : Low-temperature addition of reagents minimizes side reactions.
- Purification Refinement : Gradient elution in chromatography improves separation efficiency.
Q. How are discrepancies in spectral data resolved during characterization?
Discrepancies in NMR or MS data are addressed by:
- Database Cross-Validation : Comparing observed data with NIST Standard Reference Database 69 for boiling points, enthalpies, and fragmentation patterns .
- Isomer Differentiation : Structural analogs like N-(2-oxotetrahydrofuran-3-yl)butyramide (C4-HSL) may exhibit spectral variations due to oxo-group positioning; computational modeling (e.g., DFT) helps distinguish isomers .
Q. What in vitro models are suitable for evaluating biological activity?
Antimicrobial activity can be screened using:
Q. How does structural modification influence physicochemical properties?
Elongating the acyl chain (e.g., butyramide to hexanamide) increases hydrophobicity, altering logP values (e.g., from 3.5 to 4.2). This affects membrane permeability and bioactivity, as demonstrated by ESI-HRMS and -NMR shifts in carbonyl regions .
Data Contradictions and Limitations
- Structural Ambiguity : references N-(2-oxotetrahydrofuran-3-yl)butyramide (C4-HSL), an isomer of the target compound. Researchers must verify oxo-group positioning via X-ray crystallography or NOESY NMR .
- Spectral Variability : NIST data for similar furan derivatives (e.g., 5-hydroxymethylfurfural) highlight the need for context-specific calibration in boiling point or enthalpy measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
